1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene
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Overview
Description
1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a propoxy group linked to a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene typically involves multiple steps. One common method includes the reaction of 1-chloro-3-bromobenzene with 3-(phenylsulfanyl)propanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Scientific Research Applications
1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene involves its interaction with specific molecular targets. The chlorine atom and phenylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-phenylpropane: Similar structure but lacks the phenylsulfanyl group.
1-Chloro-3-(phenylsulfanyl)-2-propanol: Similar structure but with a hydroxyl group instead of a propoxy group.
Uniqueness
1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene is unique due to the presence of both a chlorine atom and a phenylsulfanyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
90184-19-3 |
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Molecular Formula |
C15H15ClOS |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
1-chloro-3-(3-phenylsulfanylpropoxy)benzene |
InChI |
InChI=1S/C15H15ClOS/c16-13-6-4-7-14(12-13)17-10-5-11-18-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2 |
InChI Key |
PWDCSBADMZGNEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCOC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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